molecular formula C10H10BrN3O B13975951 6-Bromo-1-(tetrahydro-3-furanyl)-1H-pyrazolo[4,3-c]pyridine

6-Bromo-1-(tetrahydro-3-furanyl)-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B13975951
M. Wt: 268.11 g/mol
InChI Key: LLPJCUJJZMYIAI-UHFFFAOYSA-N
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Description

6-Bromo-1-(tetrahydro-3-furanyl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a bromine atom, a tetrahydrofuran ring, and a pyrazolo[4,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-(tetrahydro-3-furanyl)-1H-pyrazolo[4,3-c]pyridine typically involves the bromination of a suitable precursor, followed by cyclization and functional group modifications. One common method involves the use of iron powder and acetic acid to facilitate the bromination reaction . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to maintain consistent reaction conditions. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to introduce the bromine atom efficiently .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(tetrahydro-3-furanyl)-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.

    Cyclization Reactions: The tetrahydrofuran ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, iron powder for bromination, and various oxidizing or reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation reactions can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

6-Bromo-1-(tetrahydro-3-furanyl)-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-1-(tetrahydro-3-furanyl)-1H-pyrazolo[4,3-c]pyridine involves its interaction with molecular targets such as tubulin. By binding to the colchicine-binding site on tubulin, the compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1-(tetrahydro-3-furanyl)-1H-pyrazolo[4,3-c]pyridine is unique due to its specific combination of a bromine atom, a tetrahydrofuran ring, and a pyrazolo[4,3-c]pyridine core. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H10BrN3O

Molecular Weight

268.11 g/mol

IUPAC Name

6-bromo-1-(oxolan-3-yl)pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C10H10BrN3O/c11-10-3-9-7(4-12-10)5-13-14(9)8-1-2-15-6-8/h3-5,8H,1-2,6H2

InChI Key

LLPJCUJJZMYIAI-UHFFFAOYSA-N

Canonical SMILES

C1COCC1N2C3=CC(=NC=C3C=N2)Br

Origin of Product

United States

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